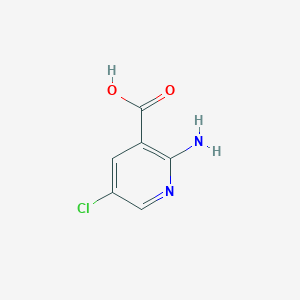

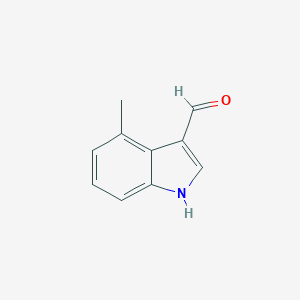

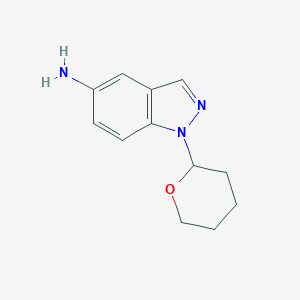

2-Amino-5-chloropyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-chloropyridine-3-carboxylic acid is a beige to beige-brown crystalline powder . It is a useful synthetic intermediate .

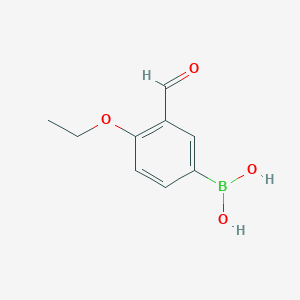

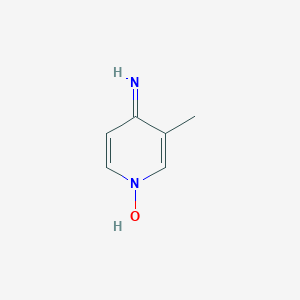

Molecular Structure Analysis

The molecular formula of 2-Amino-5-chloropyridine-3-carboxylic acid is C6H5ClN2O2 . The InChI code is 1S/C6H5ClN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H, (H2,8,9)(H,10,11) .Physical And Chemical Properties Analysis

2-Amino-5-chloropyridine-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 172.57 . The storage temperature is recommended to be in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Crystallography and Supramolecular Chemistry

Studies by Hemamalini and Fun (2010) on 2-amino-5-chloropyridine-benzoic acid and 2-amino-5-chloropyridine-fumaric acid complexes reveal its utility in forming hydrogen-bonded motifs and chains in crystal structures. These interactions are crucial for understanding molecular assembly and designing novel crystalline materials with desired properties (Hemamalini & Fun, 2010a), (Hemamalini & Fun, 2010b).

Organic Synthesis

Patel et al. (2011) demonstrated the synthesis and antimicrobial activity of new pyridine derivatives using 2-amino-5-chloropyridine-3-carboxylic acid. This highlights its role in the development of compounds with potential biological activities (Patel, Agravat, & Shaikh, 2011).

Molecular Interactions

The research by García‐Rodríguez and Miguel (2006) on molybdenum carbonyl complexes with pyridylimino acidato ligands emphasizes the compound's significance in forming chelated structures that are pivotal for understanding metal-ligand interactions and their applications in catalysis (García‐Rodríguez & Miguel, 2006).

Hydrogen Bonding Patterns and Solid-State Chemistry

Montis and Hursthouse (2012) explored the co-crystallizations of 2-amino-5-chloropyridine with various salicylic acids, uncovering diverse hydrogen bonding patterns and ionic complexes. Such studies provide insights into the principles of crystal engineering and the design of functional materials (Montis & Hursthouse, 2012).

Electrosynthesis and Green Chemistry

Raju, Mohan, and Reddy (2003) reported on the electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine, showcasing the compound's role in facilitating sustainable chemical processes through electrochemical methods (Raju, Mohan, & Reddy, 2003).

Safety and Hazards

The safety information for 2-Amino-5-chloropyridine-3-carboxylic acid indicates that it is harmful if swallowed . It may cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and not eating, drinking or smoking when using this product .

Mécanisme D'action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-chloropyridine-3-carboxylic acid. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Moreover, its solubility could be influenced by the pH of the environment .

Propriétés

IUPAC Name |

2-amino-5-chloropyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVCCMWINPVVOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598631 |

Source

|

| Record name | 2-Amino-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chloropyridine-3-carboxylic acid | |

CAS RN |

52833-93-9 |

Source

|

| Record name | 2-Amino-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)